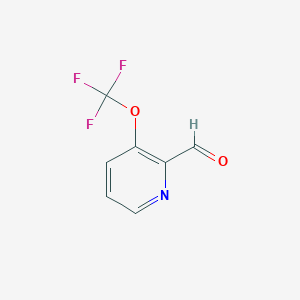
3-(Trifluoromethoxy)pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further substituted with an aldehyde group at the 2-position. The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 3-(Trifluoromethoxy)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent is introduced to a pyridine derivative. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the trifluoromethoxy group .
Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
3-(Trifluoromethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Trifluoromethoxy)pyridine-2-carbaldehyde has several applications in scientific research, including:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethoxy)pyridine-2-carbaldehyde is largely dependent on its chemical structure. The trifluoromethoxy group and the aldehyde group can interact with various molecular targets, influencing biological pathways. For example, the compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethoxy)pyridine-2-carbaldehyde can be compared with other trifluoromethylated pyridine derivatives, such as:
- 2-(Trifluoromethoxy)pyridine-3-carbaldehyde
- 4-(Trifluoromethoxy)pyridine-2-carbaldehyde
These compounds share similar structural features but differ in the position of the trifluoromethoxy and aldehyde groups. The unique positioning of these groups in this compound imparts distinct reactivity and properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
3-(trifluoromethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |
Clé InChI |
FKFZMCGYTGSRTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C=O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/no-structure.png)
![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)
![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)


![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
